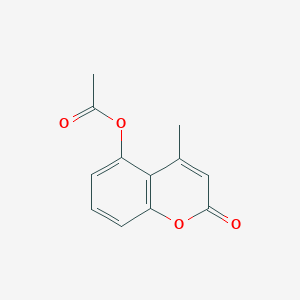

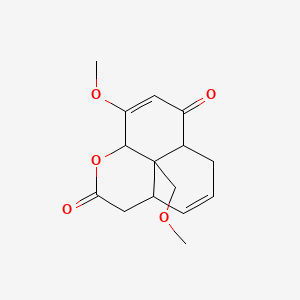

4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .

Preparation Methods

The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate can be achieved through various methods. One common synthetic route involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method includes the Knoevenagel condensation of 2-hydroxybenzaldehyde with diethyl malonate, catalyzed by different catalysts . Industrial production methods often involve the use of green solvents and catalysts to ensure environmentally friendly processes .

Chemical Reactions Analysis

4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include piperidine, N,N-dialkyl substituted cyano acetamides, and sodium azides . Major products formed from these reactions include novel 8-substituted-7-hydroxy coumarin derivatives and other biologically active compounds .

Scientific Research Applications

4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its anticancer, antimicrobial, and anti-inflammatory properties . Additionally, it is used in the development of novel drugs and as a fragrance in the perfume industry .

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of human malignant cell lines and demonstrate activity against several types of animal tumors . The compound’s effects are believed to be due to its metabolites, such as 7-hydroxycoumarin . It also exhibits significant anticancer activity through mechanisms including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, and regulation of reactive oxygen species .

Comparison with Similar Compounds

4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate can be compared with other similar compounds, such as 4-Oxo-4H-1-benzopyran-2-carboxylic acid and 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid . These compounds share similar structural features but differ in their biological activities and applications. For example, 4-Oxo-4H-1-benzopyran-2-carboxylic acid has been investigated for its nasal absorption properties, while 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid is known for its glycoside derivatives .

Properties

CAS No. |

108170-46-3 |

|---|---|

Molecular Formula |

C12H10O4 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

(4-methyl-2-oxochromen-5-yl) acetate |

InChI |

InChI=1S/C12H10O4/c1-7-6-11(14)16-10-5-3-4-9(12(7)10)15-8(2)13/h3-6H,1-2H3 |

InChI Key |

HCZZEOKDVUBSLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=CC=C2)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)

![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)

![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)

![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)